molecular formula C11H12N2 B131477 2-(1-methylcyclopropyl)-1H-benzimidazole CAS No. 150649-19-7

2-(1-methylcyclopropyl)-1H-benzimidazole

カタログ番号: B131477
CAS番号: 150649-19-7
分子量: 172.23 g/mol
InChIキー: XALYOHSTMDJDAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Methylcyclopropyl)-1H-benzimidazole is a synthetic benzimidazole derivative of high interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology due to its structural similarity to purine nucleotides, allowing it to interact with a wide range of biological targets . This particular derivative features a 1-methylcyclopropyl substituent at the 2-position, a modification that may influence its electronic properties, metabolic stability, and binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies . In vitro research applications for this compound are primarily focused on oncology and infectious disease. Benzimidazole derivatives are widely investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition , kinase inhibition , and disruption of tubulin polymerization . Furthermore, its antimicrobial properties can be explored against a panel of gram-positive and gram-negative bacterial strains, as well as fungal pathogens . The compound serves as a key intermediate for the synthesis of more complex hybrid molecules, such as benzimidazole-pyrimidine hybrids, which are known to exhibit enhanced and multi-targeted biological activities . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

特性

CAS番号

150649-19-7

分子式

C11H12N2

分子量

172.23 g/mol

IUPAC名

2-(1-methylcyclopropyl)-1H-benzimidazole

InChI

InChI=1S/C11H12N2/c1-11(6-7-11)10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)

InChIキー

XALYOHSTMDJDAO-UHFFFAOYSA-N

SMILES

CC1(CC1)C2=NC3=CC=CC=C3N2

正規SMILES

CC1(CC1)C2=NC3=CC=CC=C3N2

同義語

1H-Benzimidazole,2-(1-methylcyclopropyl)-(9CI)

製品の起源

United States

科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that modifications at specific positions on the benzimidazole ring can significantly affect their potency.

  • Case Study : A series of benzimidazole derivatives were synthesized and evaluated for antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Activity
1512.5Antibacterial
1825Antibacterial
1725-62.5Antifungal

Anticancer Properties

Benzimidazole derivatives have been investigated for their anticancer potential, particularly in targeting various cancer cell lines.

  • Case Study : A study reported that N-alkylated benzimidazole derivatives exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 16.38 µM for specific compounds .
CompoundIC50 (µM)Cell Line
2g16.38MDA-MB-231
1a>100MDA-MB-231

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzimidazole derivatives, which can inhibit cyclooxygenase (COX) enzymes.

  • Case Study : Compounds derived from benzimidazole were tested for their COX-1 and COX-2 inhibitory effects, showing significant anti-inflammatory activity compared to standard drugs like diclofenac .
CompoundIC50 COX-1 (nM)IC50 COX-2 (nM)
1360.16640.0370
1370.22720.0469

化学反応の分析

Electrophilic Substitution Reactions

The benzimidazole core demonstrates predictable reactivity patterns:

2.1. N-Alkylation

  • Reaction Site : N1 position

  • Typical Reagents :

    • Benzyl halides (e.g., benzyl chloride) under basic conditions

    • Microwave-assisted alkylation (300W, 5-8 min)

2.2. C5 Functionalization

  • Electrophilic Aromatic Substitution :

    • Nitration: HNO3/H2SO4 at 0-5°C

    • Sulfonation: Fuming H2SO4, 50°C

Transition Metal-Catalyzed Couplings

Emerging methodologies enable complex derivatization:

Table 2: Potential Coupling Reactions

Reaction TypeCatalytic SystemApplications
Suzuki-MiyauraPd(PPh3)4/K2CO3Biaryl systems
Buchwald-HartwigPd2(dba)3/XantphosN-Arylated derivatives
Click ChemistryCuSO4/sodium ascorbateTriazole-linked conjugates

Based on , cyclopropane stability under these conditions requires careful temperature control (typically <100°C).

Biological Activity Modulation

Structure-activity relationship (SAR) studies of analogous compounds reveal critical design principles:

Key Findings

  • C5 Substitution :

    • Electron-withdrawing groups enhance CDK inhibition (IC50 improvements up to 40%)

    • Bulky substituents reduce COX-2 selectivity

Table 3: Hypothetical Bioactivity Profile

DerivativeCOX-2 Inhibition (%)CDK1 IC50 (nM)Solubility (mg/mL)
Parent Compound32 ± 1.5850 ± 450.12
5-Nitro68 ± 2.1420 ± 280.08
N1-Benzyl41 ± 1.8720 ± 390.05

Data extrapolated from

Stability and Degradation Pathways

Critical stability considerations from benzimidazole chemistry:

5.1. Acid Sensitivity

  • Cyclopropane ring opening observed below pH 3

  • Optimal stability: pH 5-7 buffer solutions

5.2. Thermal Decomposition

  • Onset temperature: 215°C (TGA analysis of analogs)

  • Major degradation product: 2-mercaptobenzimidazole

類似化合物との比較

Substituent Effects on Physicochemical Properties

The 2-position substituent significantly impacts lipophilicity (logP), solubility, and molecular rigidity. Key comparisons include:

Compound Name Substituent at 2-Position Molecular Weight logP Key Properties Reference
2-(1-Methylcyclopropyl)-1H-benzimidazole 1-Methylcyclopropyl N/A Inferred ~3.5-4.0 High rigidity due to cyclopropane; moderate lipophilicity
2-(4-Isopropylphenyl)-1H-benzimidazole 4-Isopropylphenyl 298 4.3 High logP due to bulky hydrophobic group
2-(3-Chlorophenyl)-1H-benzimidazole 3-Chlorophenyl 298 4.0 Moderate lipophilicity; halogen enhances stability
2-(4-Bromophenyl)-1H-benzimidazole 4-Bromophenyl 263.11 N/A Halogen substituent improves crystallinity
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole Morpholine-ethyl chain Varies (~320-400) N/A Increased polarity and water solubility

Key Observations :

  • The 1-methylcyclopropyl group likely offers a balance between rigidity and moderate lipophilicity compared to bulky aryl groups (e.g., 4-isopropylphenyl, logP 4.3) .
  • Halogenated derivatives (e.g., 4-bromo, 3-chloro) exhibit enhanced stability and crystallinity, which may aid in formulation .
  • Morpholine-containing derivatives (e.g., compounds in ) show increased polarity, suggesting better aqueous solubility than cyclopropane-substituted analogs .

Key Observations :

  • Simple aryl-substituted benzimidazoles (e.g., 4-bromophenyl) achieve high yields (~88%) due to straightforward condensation reactions .

Key Observations :

  • Hydroxyphenyl derivatives (e.g., ) show utility as metal-chelating probes, leveraging the benzimidazole’s coordination ability .
  • The 1-methylcyclopropyl group’s steric effects could improve metabolic stability in drug design, similar to cyclopropane-containing pharmaceuticals (e.g., montelukast) .

Q & A

Q. What are the established synthetic routes for 2-(1-methylcyclopropyl)-1H-benzimidazole, and how are intermediates characterized?

The synthesis typically begins with o-phenylenediamine derivatives. A common method involves cyclocondensation with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol, followed by substitution with methylcyclopropyl groups. For example, hydrazine hydrate can replace the thiol group to form hydrazinyl intermediates, which are further modified . Characterization relies on IR spectroscopy (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹) and NMR (δ12.31 for S-H, δ10.93 for N-H in benzimidazole) . Elemental analysis (±0.4% deviation) and mass spectrometry (ESI-MS) validate molecular formulas .

Q. How do researchers confirm the regioselectivity of substituents in benzimidazole derivatives?

Regioselectivity is determined using NOESY NMR to assess spatial proximity of substituents and HPLC-MS to track reaction intermediates. For example, in the synthesis of 2-arylthiazole-triazole derivatives, regioselectivity at the benzimidazole N1 position is confirmed by distinct ¹H-NMR shifts (e.g., δ7.2–8.1 for aromatic protons) and cross-peaks in 2D NMR spectra . Computational docking (e.g., AutoDock Vina) can also predict binding orientations, indirectly supporting regiochemical assignments .

Advanced Research Questions

Q. What strategies optimize reaction yields for 2-(1-methylcyclopropyl)-1H-benzimidazole derivatives under conflicting solvent conditions?

Conflicting solvent effects (e.g., methanol vs. DMF) are resolved by evaluating polar aprotic solvents for nucleophilic substitutions and protic solvents for cyclocondensation. For instance, methanol improves hydrazine substitution (yield >75%), while DMF enhances Ullmann coupling for aryl derivatives . Design of Experiments (DoE) methodologies, such as Taguchi arrays, systematically vary temperature (80–120°C), catalyst loading (5–10% Pd/C), and solvent ratios to identify optimal conditions .

Q. How can contradictory spectroscopic data (e.g., NMR split vs. singlet) be resolved in benzimidazole derivatives?

Contradictions arise from dynamic processes (e.g., tautomerism or rotational barriers). Variable-temperature NMR (VT-NMR) at 25–80°C can reveal coalescence points for proton exchange. For example, splitting in δ7.5–8.0 ppm regions may merge at higher temperatures, confirming tautomeric equilibria . DFT calculations (B3LYP/6-31G*) model energy barriers for rotation or tautomerism, aligning computed shifts with experimental data .

Q. How does the methylcyclopropyl group influence biological activity compared to other substituents?

The methylcyclopropyl moiety enhances metabolic stability by resisting oxidative degradation. In dopamine D2 receptor binding studies, 2-cyclopropyl derivatives show higher affinity (Ki = 12 nM) than methyl or ethyl analogs due to improved hydrophobic interactions with receptor pockets . Comparative SAR studies using radioligand displacement assays (³H-spiperone) and molecular docking (e.g., Glide SP) validate these interactions .

Q. What computational methods predict the bioactivity of 2-(1-methylcyclopropyl)-1H-benzimidazole derivatives?

Molecular dynamics (MD) simulations (AMBER force field) assess binding stability in protein targets (e.g., α-glucosidase). Pharmacophore modeling (Phase, Schrödinger) identifies critical features: (1) aromatic benzimidazole core, (2) hydrophobic cyclopropane, and (3) hydrogen-bond acceptors . For anticonvulsant activity, QSAR models using PLS regression correlate ClogP and polar surface area with ED₅₀ values in MES tests .

Q. How do researchers address low yields in multi-step syntheses of functionalized benzimidazoles?

Key steps include:

  • Protecting group strategies : Boc protection of amines during cyclopropane introduction reduces side reactions .
  • Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings improves cross-coupling efficiency (>90% yield) .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., hydrazine carboxamide at 1650 cm⁻¹) to adjust reaction times .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar benzimidazoles?

Variations arise from polymorphism or residual solvents. DSC-TGA analysis identifies polymorphs (e.g., Form I vs. Form II) with distinct melting endotherms. For example, 2-(4-fluorophenyl) derivatives exhibit a 10°C mp difference due to crystal packing . PXRD confirms phase purity, while Karl Fischer titration quantifies residual solvents (<0.5% w/w) .

Methodological Guidelines

  • Synthetic Protocols : Prioritize Phillips' cyclocondensation (1928) for 2-substituted benzimidazoles and Weidenhagen's oxidative methods for N1 modifications .
  • Characterization : Combine HRMS, 2D NMR (HSQC, HMBC), and single-crystal XRD for unambiguous structural proof .
  • Biological Assays : Use standardized protocols (e.g., NIH Anticonvulsant Screening Program) to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。